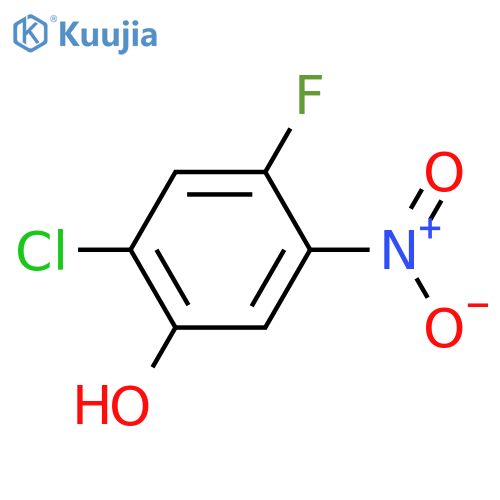

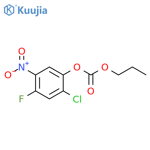

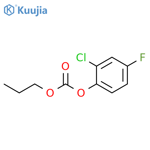

Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)

,

Nongyao,

2007,

46(5),

307-309